molecular formula C11H10Cl2O3 B12510250 2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid

2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid

Katalognummer: B12510250
Molekulargewicht: 261.10 g/mol
InChI-Schlüssel: JRDFJGOZNIVJLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid is an organic compound with the molecular formula C11H10Cl2O3. It is characterized by the presence of a tetrahydrofuran ring substituted with a 3,5-dichlorophenyl group and a carboxylic acid group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with a suitable tetrahydrofuran derivative under acidic or basic conditions. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and oxidation, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid is unique due to the combination of the dichlorophenyl group and the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C11H10Cl2O3

Molekulargewicht

261.10 g/mol

IUPAC-Name

2-(3,5-dichlorophenyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C11H10Cl2O3/c12-8-4-7(5-9(13)6-8)11(10(14)15)2-1-3-16-11/h4-6H,1-3H2,(H,14,15)

InChI-Schlüssel

JRDFJGOZNIVJLM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.